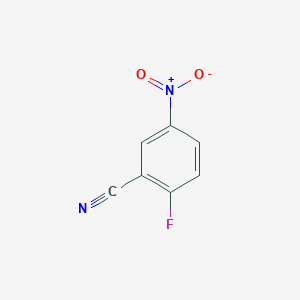

2-Fluoro-5-nitrobenzonitrile

Übersicht

Beschreibung

2-Fluoro-5-nitrobenzonitrile (CAS 17417-09-3) is a fluorinated aromatic compound with the molecular formula C₇H₃FN₂O₂ and a molecular weight of 166.11 g/mol. It features three electron-withdrawing groups: a fluorine atom at the ortho-position, a nitro group at the meta-position, and a nitrile group at the para-position relative to the fluorine . This unique substitution pattern enhances its reactivity in nucleophilic aromatic substitution (SNAr) and cyclization reactions, eliminating the need for protective groups during synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitrobenzonitrile can be synthesized from 2-fluorobenzonitrile through a nitration reaction.

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the same nitration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Methyl thioglycolate, appropriate solvents, and catalysts.

Major Products:

Reduction: 2-Fluoro-5-aminobenzonitrile.

Substitution: Benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Drug Development

2-Fluoro-5-nitrobenzonitrile serves as a valuable precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as anti-tumor agents, with studies indicating antiproliferative effects against multiple cancer cell lines. For instance, the synthesis of benzothiophene derivatives from this compound has demonstrated promising results in inhibiting tumor growth .

2. Synthesis of Complex Molecules

The compound is utilized in the synthesis of complex organic molecules, including:

- Benzothiophene derivatives : These compounds have shown significant biological activity and can be synthesized with high yields using this compound as a starting material.

- Pyrroloquinoline and quinoline derivatives : The structural versatility of this compound allows for the introduction of various functional groups, facilitating the development of new chemical entities .

3. Interaction Studies

Research has focused on the interaction of this compound with biological targets. Computational studies alongside experimental assays have been employed to explore its binding affinities and mechanisms of action against specific enzymes or receptors. This information is crucial for the development of therapeutic agents targeting various diseases.

Case Studies

Several case studies illustrate the applications of this compound:

- Antiproliferative Activity : A study by Martorana et al. explored the synthesis and biological evaluation of new derivatives derived from this compound, demonstrating significant antiproliferative activity against cancer cell lines.

- Synthesis Methodologies : Research detailing various synthetic routes to obtain this compound emphasizes its ease of synthesis under mild conditions, which is advantageous for large-scale production .

- Computational Studies : In silico studies have been conducted to predict the binding interactions of derivatives with biological targets, providing insights into their potential therapeutic effects .

Wirkmechanismus

The mechanism of action of 2-fluoro-5-nitrobenzonitrile is primarily related to its electron-withdrawing groups, which influence the reactivity of the compound. The nitro and nitrile groups enhance the electrophilic nature of the aromatic ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2-Fluoro-5-formylbenzonitrile (CAS 218301-22-5)

Key Differences: The formyl group (–CHO) in 2-fluoro-5-formylbenzonitrile offers nucleophilic addition sites, whereas the nitro group (–NO₂) in this compound facilitates reductions to amines or SNAr reactions .

2-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 4088-84-0)

Key Differences : The trifluoromethyl group (–CF₃) increases lipophilicity and metabolic stability, making it favorable for CNS-targeting drugs, while the nitro group is more reactive in SNAr .

2-Fluoro-5-methoxybenzonitrile

Key Differences : The methoxy group (–OCH₃) reduces electrophilicity, limiting SNAr utility but enabling use in electrophilic substitutions or photochemical applications .

Positional Isomers: 5-Nitro-2-fluorobenzonitrile

Key Differences : The ortho-fluorine in this compound minimizes steric hindrance, enhancing catalytic substitution efficiency compared to isomers .

Biologische Aktivität

2-Fluoro-5-nitrobenzonitrile (CAS Number: 17417-09-3) is a fluorinated aromatic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a fluorine atom, a nitro group, and a nitrile group, positions it as a versatile molecular scaffold for various biological applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C₇H₃FN₂O₂

- Molecular Weight : 166.11 g/mol

- Appearance : White to off-white powder

- Melting Point : 76–80 °C

The compound's electron-withdrawing groups enhance its reactivity, making it suitable for synthesizing diverse derivatives without protective groups .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Refluxing with Hydrazine : This method involves refluxing the compound with hydrazine in solvents like n-butanol to yield derivatives with anti-tumor activity .

- Reactions with Methyl Thioglycolate : This approach has been shown to produce anti-tumor benzothiophene derivatives in high yields (up to 93%) when reacted under specific conditions .

Anti-Tumor Properties

Research indicates that derivatives of this compound exhibit notable anti-proliferative effects against various cancer cell lines. For instance:

- Cell Line Studies : Compounds derived from this compound have shown significant inhibition of cell proliferation in breast cancer and leukemia cell lines. These findings suggest its utility in cancer research and drug development .

The biological mechanisms through which this compound exerts its effects are primarily linked to:

- Enzyme Inhibition : Interaction studies have demonstrated that derivatives can inhibit specific enzymes or receptors involved in cancer progression. This inhibition is crucial for developing therapeutic agents targeting these pathways .

- Binding Affinity : Computational and experimental assays have been used to elucidate the binding affinities of these compounds to biological targets, providing insights into their potential therapeutic applications.

Case Study 1: Synthesis and Evaluation of Anti-Proliferative Activity

In one study, researchers synthesized a series of compounds based on this compound and evaluated their anti-proliferative activities against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-cancer activity.

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 3.5 | MCF-7 |

| Derivative B | 4.8 | HL-60 |

| Derivative C | 2.9 | A549 |

This table summarizes the anti-proliferative effects observed in selected derivatives .

Case Study 2: Enzyme Inhibition Studies

A separate investigation focused on the enzyme inhibition properties of derivatives synthesized from this compound. The study revealed that several compounds effectively inhibited key enzymes involved in tumor metabolism.

| Enzyme | Inhibition (%) | Compound Tested |

|---|---|---|

| Thymidylate Synthase | 75% | Derivative D |

| Topoisomerase II | 68% | Derivative E |

These findings underscore the potential of this compound as a lead structure for developing new anti-cancer drugs.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Fluoro-5-nitrobenzonitrile?

Basic Research Focus

this compound is typically synthesized via nitration or nucleophilic aromatic substitution (SNAr). A common approach involves introducing the nitro group into a fluorinated benzonitrile precursor. For example, nitration of 2-fluorobenzonitrile under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the desired product. Alternatively, SNAr reactions using 2-fluoro-5-nitrobenzoic acid derivatives (e.g., acid chlorides) with cyanide sources (e.g., CuCN) may be employed .

Key Methodological Considerations :

- Reaction Optimization : Temperature control (0–50°C) and solvent selection (e.g., dichloromethane, benzene) significantly impact yield and purity .

- Catalysts : Use of N,N-dimethylformamide (DMF) or N-methylacetamide as catalysts for acyl chloride formation .

- Purification : Column chromatography or recrystallization from ethanol/chloroform mixtures is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential.

- ¹H NMR : Peaks for aromatic protons appear in the δ 7.5–8.5 ppm range, with splitting patterns indicating substituent positions (e.g., δ 7.66–7.56 ppm for adjacent protons) .

- ¹³C NMR : Nitrile carbons resonate near δ 115–120 ppm, while nitro groups deshield adjacent carbons to δ 135–155 ppm .

- HRMS : Accurate mass determination confirms molecular formula (e.g., [M+H]+ calculated for C₇H₃FN₂O₂: 167.0256) .

Advanced Tip : Coupling 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in aromatic substitution patterns .

Q. How does the fluorine substituent influence the reactivity of this compound in SNAr reactions?

Advanced Research Focus

The fluorine atom acts as a strong electron-withdrawing group, activating the aromatic ring for SNAr at the para and ortho positions relative to the nitrile group. The nitro group further enhances ring activation, directing nucleophiles (e.g., amines, phenols) to the meta position relative to itself. This dual activation enables selective synthesis of heterocyclic derivatives, such as dibenzoxazepines .

Methodological Insight :

- Kinetic Studies : Monitor reaction progress via HPLC to optimize substitution rates in polar aprotic solvents (e.g., DMF, DMSO) .

- Competitive Experiments : Compare reactivity with non-fluorinated analogs to quantify fluorine’s electronic effects .

Q. What computational tools predict the regioselectivity of cross-coupling reactions involving this compound?

Advanced Research Focus

Density Functional Theory (DFT) calculations and database mining (e.g., PubChem, REAXYS) model substituent effects. For example:

- Electrostatic Potential Maps : Identify electron-deficient regions for nucleophilic attack .

- Transition State Analysis : Predict activation energies for competing reaction pathways (e.g., Suzuki-Miyaura coupling at nitrile-adjacent positions) .

Validation : Correlate computational predictions with experimental yields using palladium catalysts (e.g., Pd(PPh₃)₄) in cross-coupling reactions .

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound derivatives?

Advanced Research Focus

Byproduct formation (e.g., dehalogenation or over-nitration) is mitigated through:

- Temperature Gradients : Stepwise heating (e.g., 0°C → 50°C) reduces side reactions .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance nitration selectivity .

- In Situ Monitoring : Use FT-IR to track nitro group incorporation and adjust reagent stoichiometry dynamically .

Case Study : A 61% yield of a propargylamine derivative was achieved using N-methylpropargylamine and 2-fluoro-5-formylbenzonitrile under anhydrous conditions .

Q. What are the stability and storage recommendations for this compound?

Basic Research Focus

The compound is hygroscopic and sensitive to light.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C .

- Decomposition Risks : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic degradation .

Advanced Note : Accelerated stability studies (40°C/75% RH for 6 months) confirm no significant degradation when stored properly .

Q. How do steric and electronic effects of substituents impact the crystallization of this compound?

Advanced Research Focus

The nitro group’s planarity and fluorine’s electronegativity promote π-π stacking, favoring monoclinic crystal systems.

- X-ray Diffraction : Resolve unit cell parameters (e.g., space group P2₁/c) to guide polymorph screening .

- Solvent Selection : Ethanol/water mixtures yield high-purity crystals due to balanced polarity .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Focus

Nitrile hydrolysis products (e.g., carboxylic acids) and residual solvents (e.g., DMF) require sensitive detection:

Eigenschaften

IUPAC Name |

2-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLACBMHBZVYOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334011 | |

| Record name | 2-Fluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17417-09-3 | |

| Record name | 2-Fluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.